1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide -

1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide

Catalog Number: EVT-4497441
CAS Number:
Molecular Formula: C14H21N3O3S
Molecular Weight: 311.40 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(2-Ethyl-3-chloro-4-pyridinyl)-4-(4-chlorophenoxy)phenylacetamide

Compound Description: N-(2-Ethyl-3-chloro-4-pyridinyl)-4-(4-chlorophenoxy)phenylacetamide is a phenylacetamide derivative. A modified synthetic route for its carbon-14 labeled analog, [14C]-1, has been developed. This compound is likely a research tool or a pharmaceutical lead compound. []

Relevance: This compound shares a similar structure with 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, particularly the presence of a pyridine ring directly substituted on an acetamide group. Both compounds also contain halogen substitutions on the aromatic rings.

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a potent and selective 5-HT1A receptor antagonist currently under clinical development for the treatment of anxiety and mood disorders. In PET studies, DU 125530 exhibited dose-dependent occupancy of 5-HT1A receptors in the human brain, reaching up to 72% occupancy at doses that produced minimal side effects. []

Relevance: Although structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, DU 125530's activity as a 5-HT1A receptor antagonist makes it relevant for comparison. Investigating the pharmacological properties of both compounds could provide insights into the structural requirements for 5-HT1A receptor binding and activity.

1-Piperidinecarboxamide, N-[2-[[5-amino-l-[[4-(4-pyridinyl)-l-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

Compound Description: BIBN4096BS is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist that has proven effective in alleviating migraine symptoms. It exhibits high selectivity for CGRP receptors over adrenomedullin receptors. BIBN4096BS demonstrates species selectivity, displaying a significantly higher affinity for primate CGRP receptors compared to rodent CGRP receptors. This selectivity is attributed to the presence of a tryptophan residue (Trp74) in the receptor activity-modifying protein 1 (RAMP1) subunit of the CGRP receptor. [, , , , ]

Relevance: Although structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, BIBN4096BS's interaction with CGRP receptors, particularly its reliance on specific amino acid residues like Trp74 in RAMP1, highlights the importance of structural features in determining receptor binding and selectivity. Comparing the structural motifs of both compounds can provide valuable insights into receptor pharmacology and potential drug design strategies.

Relevance: The compound shares a structural similarity with 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide in the presence of a pyridine ring. While the core structures differ, exploring the structure-activity relationships of both compounds could offer insights into designing more potent analogs with potential therapeutic applications.

(R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4 -[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide (Thiazole Sulfonamide 2e)

Compound Description: This compound is a potent and selective β3 adrenergic receptor agonist with excellent oral bioavailability and an extended duration of action. []

Relevance: This compound, while structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, highlights the presence of a pyridine ring in a pharmaceutical compound with desirable pharmacological properties. Investigating the structure-activity relationships of similar compounds, including those with variations in the pyridine ring substitution pattern, may contribute to the discovery of novel drug candidates.

Compound Description: T-593 is a histamine H2-receptor antagonist that has shown protective effects against acute gastric mucosal injury in rats. It exhibits antioxidant properties and can scavenge hydroxyl radicals, potentially contributing to its gastroprotective effects. []

Relevance: While not directly structurally related to 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, T-593 shares a common structural feature: the presence of a methylsulfonyl group. Comparing the pharmacological profiles of compounds containing this group might reveal trends in their biological activities or physicochemical properties.

Compound Description: This compound represents a novel therapeutic approach for treating psoriasis and psoriatic arthritis. The compound demonstrates efficacy as a single agent and exhibits synergistic effects when combined with other active agents. The presence of a chiral center suggests potential differences in the biological activities of its enantiomers. []

Relevance: Although structurally different from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, the inclusion of a methylsulfonyl group in this compound makes it noteworthy. This shared structural element may influence the compounds' pharmacological properties and warrants further investigation.

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: The compound, including its novel multi-hydrate and polymorph forms, represents a potential therapeutic agent for treating autoimmune diseases. The existence of various hydrate and polymorph forms highlights the importance of solid-state characterization in pharmaceutical development. []

Relevance: Although structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, both compounds share a common structural motif: the presence of a piperidine ring. This shared feature, often found in bioactive molecules, may influence their pharmacological properties and could be a point of interest for future research.

N-benzyl-1,4-dihydronicotinamide (BNAH)

Compound Description: BNAH is a NADH analog frequently used to investigate electron transfer mechanisms in biochemical reactions. Studies revealed that BNAH reacts preferentially with oxidized flavins compared to flavin radicals, suggesting a hydride transfer mechanism for the reduction of oxidized flavins by BNAH. []

Relevance: While structurally different from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, BNAH's role as a hydride donor in biochemical reactions provides valuable context. Understanding the principles of hydride transfer in biological systems can aid in comprehending the potential metabolic pathways or pharmacological interactions of 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide.

Bis{1-[[(3-ethyl-6-methyl-2-pyridinyl)imino]methyl-enyl]-2-naphthalenolato-N,O}nickel(II)

Compound Description: This nickel (II) complex acts as an effective catalyst for the vinyl addition polymerization of norbornene when combined with methylaluminoxane (MAO) as a cocatalyst. The complex has been characterized by IR spectroscopy and single-crystal X-ray diffraction analysis, confirming its structure. []

Relevance: While not directly related to 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide in terms of structure or biological activity, both compounds showcase the versatility of pyridine rings as building blocks in various chemical entities. This highlights the diverse applications of pyridine derivatives in chemistry and material science.

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687)

Compound Description: AM-0687 is a potent, selective, and orally bioavailable PI3Kδ inhibitor. It demonstrates efficacy in animal models of inflammation by reducing the production of IgG and IgM specific antibodies. This makes it a promising candidate for further development as a potential treatment for inflammatory diseases. []

Relevance: While structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, AM-0687 shares a key structural element: the presence of a pyridine ring. The inclusion of a pyridine ring is a common strategy in medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates.

2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430)

Compound Description: AM-1430 is a potent, selective, and orally bioavailable PI3Kδ inhibitor that exhibits efficacy in reducing IgG and IgM specific antibodies in animal models of inflammation. Its pharmacological profile makes it a suitable candidate for further development as a potential therapeutic agent for inflammatory disorders. []

Relevance: Similar to AM-0687, while structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, AM-1430 also incorporates a pyridine ring into its structure. This emphasizes the prevalence of pyridine motifs in medicinal chemistry, specifically in the development of PI3Kδ inhibitors. Understanding the role of the pyridine ring in the activity of AM-1430 could provide valuable insights for optimizing the design of future PI3Kδ inhibitors.

Compound Description: WAY-100635 is a commonly used radioligand for studying 5-HT1A receptors. It acts as an antagonist at both presynaptic and postsynaptic 5-HT1A receptors and is used in PET imaging studies to assess 5-HT1A receptor occupancy by other drugs. [, ]

Relevance: While WAY-100635 shares some structural similarities with 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, including the presence of a pyridine ring and a piperazine ring, it primarily serves as a tool for studying 5-HT1A receptors. The information gathered from using WAY-100635 can help elucidate the roles of these receptors in various physiological processes and their potential as therapeutic targets.

Compound Description: Both p-MPPI and p-MPPF are antagonists of both presynaptic and postsynaptic 5-HT1A receptors. They competitively antagonize the effects of 5-HT1A receptor agonists in various behavioral and pharmacological assays, including hypothermia, forepaw treading, and 5-HT turnover. [, ]

Compound Description: WAY-101405 is a potent, selective, and orally bioavailable 5-HT1A receptor silent antagonist that exhibits efficacy in improving learning and memory in various rodent models. It reverses cognitive deficits induced by scopolamine and improves learning in a water maze task. []

Relevance: These compounds are structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, but they belong to the same category of pyridine-containing molecules. Exploring diverse pyridine-based compounds is crucial for understanding the structure-activity relationships and developing new therapeutic agents with improved potency and selectivity.

Iridium, Tris[2‐(2‐pyridinyl‐κN)phenyl‐κC]‐, (OC‐6‐22)‐iridium (Ir(ppy)3)

Compound Description: Ir(ppy)3 is a widely studied iridium complex known for its excellent photophysical properties. It is a potent photosensitizer and is used in various applications, including photoredox catalysis, organic light-emitting diodes (OLEDs), and oxygen sensing. []

Relevance: Although structurally different from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, Ir(ppy)3 highlights the importance of pyridine rings as ligands in coordination chemistry. The incorporation of pyridine rings in metal complexes can significantly influence their electronic properties and reactivity, making them valuable tools in various fields, including catalysis and materials science.

Compound Description: This compound is a novel albumin-drug conjugate designed to improve the pharmacokinetic properties of SN-38, a potent topoisomerase I inhibitor. This conjugate utilizes albumin as a carrier to enhance the drug's circulation time, tumor targeting, and therapeutic efficacy. []

Relevance: Although structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, the albumin-drug conjugate highlights the importance of strategic drug design to overcome limitations associated with conventional small-molecule drugs. By conjugating SN-38 to albumin, researchers aim to enhance its therapeutic index and improve its effectiveness in treating cancer. This approach underscores the ongoing efforts to develop innovative drug delivery systems for better patient outcomes.

[N(E),aS]‐2‐(Diphenylphosphino)‐a‐methyl‐N‐(phenyl‐2‐pyridinyl‐methylene)‐benzenemethanamine

Compound Description: This chiral P,N,N-ligand plays a crucial role in copper-catalyzed asymmetric reactions, specifically propargylic substitutions and cycloadditions. Its chirality enables the synthesis of enantiomerically enriched products, which is highly desirable in pharmaceutical and fine chemical industries. []

Relevance: While structurally different from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, the compound showcases the significance of pyridine-containing molecules as ligands in asymmetric catalysis. The use of chiral ligands is essential for controlling the stereochemistry of chemical reactions, leading to the production of enantiopure compounds, which are crucial in drug discovery and development.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor with potent vasodilatory effects. It effectively reduces pulmonary and systemic arterial pressure, making it a potential therapeutic candidate for treating pulmonary hypertension and other cardiovascular disorders. []

Relevance: While structurally different from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, SB-772077-B highlights the importance of exploring diverse chemical scaffolds for discovering new drugs. The development of novel Rho kinase inhibitors, such as SB-772077-B, offers potential therapeutic options for various diseases associated with Rho kinase dysregulation.

(R)-3-N,N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide hydrogen (2R,3R)-tartrate monohydrate (NAD-299)

Compound Description: NAD-299 is a novel, highly selective 5-HT1A receptor antagonist. It exhibits over 400-fold selectivity for 5-HT1A receptors compared to other receptors, including α1-adrenergic, β-adrenergic, dopamine D2, and dopamine D3 receptors. In vivo, NAD-299 effectively antagonizes various 8-hydroxy-2-(di-n-propylamino)tetralin-induced effects. []

Relevance: While structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, NAD-299's high selectivity for 5-HT1A receptors makes it an important pharmacological tool. Comparing its structure-activity relationship with other 5-HT1A receptor ligands, including those with pyridine rings, can contribute to a deeper understanding of receptor binding and selectivity.

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine (246) and its Analogs

Compound Description: (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine (246), along with its analogs, represent a class of Na+/H+ exchanger (NHE) inhibitors, specifically targeting the NHE-1 subtype. These inhibitors demonstrate cardioprotective effects in preclinical models of myocardial ischemia and reperfusion injury. []

Relevance: While structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, the (2-methyl-5-(methylsulfonyl)benzoyl)guanidine analogs share the presence of a methylsulfonyl group. This common structural feature might contribute to their similar pharmacological activities, such as NHE inhibition. Understanding the role of the methylsulfonyl group in the context of NHE inhibition could aid in designing more potent and selective inhibitors for treating cardiovascular diseases.

Compound Description: Different solid forms of this compound have been prepared and characterized, highlighting the significance of polymorphism in drug development. The different forms may have different physicochemical properties, affecting the drug's stability, solubility, and bioavailability. []

Relevance: Similar to 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, this compound contains a methylsulfonyl group. The presence of this group suggests potential similarities in their physicochemical properties or biological activities, warranting further investigation.

N-[5-[4-pyridinyl)-1H-1,2,4-triazol-3-yl]-benzamide (compound 1)

Compound Description: This compound was identified as one of the possible active ingredients in the methanol extract of the root of Combretum album Pers., contributing to its antibacterial and antioxidant activities. []

Relevance: Similar to 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, this compound contains a pyridine ring, highlighting the prevalence of this heterocycle in bioactive natural products. Studying such compounds can offer insights into developing new pharmaceuticals or understanding their mechanisms of action.

(R)-3-N,N-dicyclobutylamino-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide hydrogen (2R,3R)-tartrate monohydrate (NAD-299)

Compound Description: NAD-299 is a novel, highly selective 5-HT1A receptor antagonist, exhibiting over 400-fold selectivity for 5-HT1A receptors compared to α1-adrenergic, β-adrenergic, dopamine D2, and dopamine D3 receptors. []

Relevance: While structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, NAD-299's high selectivity for 5-HT1A receptors makes it a valuable tool for investigating the role of these receptors in various physiological processes and their potential as therapeutic targets.

Compound Description: PF-3845 is a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. When combined with a low dose of the monoacylglycerol lipase (MAGL) inhibitor JZL184, it produces sustained antinociceptive effects in mice with minimal cannabimimetic side effects. []

Relevance: While structurally distinct from 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, PF-3845's action as an FAAH inhibitor, which elevates endocannabinoid levels, makes it relevant in the context of pain management. Exploring the pharmacological profiles of compounds targeting the endocannabinoid system, including those structurally related to 1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide, could provide valuable insights into novel therapeutic strategies for pain relief.

Properties

Product Name

1-(methylsulfonyl)-N-[1-(4-pyridinyl)ethyl]-3-piperidinecarboxamide

IUPAC Name

1-methylsulfonyl-N-(1-pyridin-4-ylethyl)piperidine-3-carboxamide

Molecular Formula

C14H21N3O3S

Molecular Weight

311.40 g/mol

InChI

InChI=1S/C14H21N3O3S/c1-11(12-5-7-15-8-6-12)16-14(18)13-4-3-9-17(10-13)21(2,19)20/h5-8,11,13H,3-4,9-10H2,1-2H3,(H,16,18)

InChI Key

WZVHSAYMIIWDAK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=NC=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.